Evidence Item 1: Conformational Rigidity Quantified by Rotatable Bond Count
The target compound possesses exactly one rotatable bond, corresponding to the isopropyl group attached at the 2-position of the cyclohexane ring . This represents a defined, intermediate rigidity: the spirocyclic core is locked, but a single degree of rotational freedom is retained for the alkyl substituent. By contrast, the unsubstituted parent 7-oxaspiro[5.6]dodec-9-ene (CAS 150615-37-5) has zero rotatable bonds, representing a maximally rigid but sterically undifferentiated scaffold, while 3-(tert-pentyl)-7-oxaspiro[5.6]dodec-9-ene possesses a bulkier, more flexible tertiary alkyl group with higher rotational degrees of freedom . In spirocyclic ether odorants, the presence and positioning of a single alkyl rotor have been correlated with modulation of odor character from camphoraceous to herbaceous-woody [1].
| Evidence Dimension | Number of rotatable bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 1 rotatable bond (isopropyl C–C rotation) |
| Comparator Or Baseline | 7-Oxaspiro[5.6]dodec-9-ene (unsubstituted): 0 rotatable bonds; 3-(tert-pentyl)-7-oxaspiro[5.6]dodec-9-ene: ≥2 rotatable bonds |
| Quantified Difference | Target compound offers exactly one more rotational degree than the unsubstituted core, but fewer than bulkier tertiary-alkyl analogs |
| Conditions | Structural analysis based on SMILES: CC(C1CC2(OCC=CCC2)CCC1)C (target); computed rotatable bond count per standard definitions |
Why This Matters
Conformational rigidity is a critical determinant of both odorant-receptor complementarity and physicochemical properties such as melting point and aqueous solubility; a single-rotor scaffold may offer a unique balance between shape persistence and adaptive fit not available in zero-rotor or multi-rotor analogs.
- [1] Weyerstahl, P.; Brendel, J.; Glasow, L. Structure-Odour Correlation, Part XV: Macrocyclic Spiro Ethers. Flavour Fragr. J. 1992, 7, 1–7. View Source
